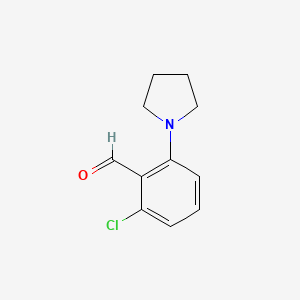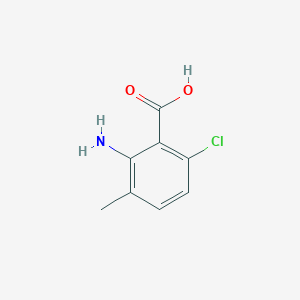
2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)anilin
Übersicht
Beschreibung
2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is a chemical compound with the molecular formula C10H11N3O. It is a derivative of aniline, featuring a 1,2,4-oxadiazole ring substituted at the 3-position with a methyl group and at the 4-position of the aniline ring with another methyl group. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
One-Pot Method: An efficient one-pot synthesis involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.
Industrial Production Methods: The industrial production of 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline typically involves large-scale chemical synthesis using similar reaction conditions as described above, with optimizations for scalability and cost-effectiveness.
Types of Reactions:
Oxidation: Oxidation reactions can convert the aniline group to various oxidized forms, such as nitroaniline or azoxyaniline.
Reduction: Reduction reactions can reduce nitro groups to amino groups, leading to the formation of different aniline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aniline ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and acyl chlorides.
Major Products Formed:
Oxidation Products: Nitroaniline, azoxyaniline.
Reduction Products: Various amino derivatives.
Substitution Products: Bromoaniline, acylated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
Compounds with the 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been utilized as novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Mode of Action
It is known that the 1,2,4-oxadiazole motif can rearrange into other heterocycles due to low aromaticity and the presence of the weak o–n bond . This property might be actively employed in organic synthesis .
Biochemical Pathways
Compounds with the 1,2,4-oxadiazole motif have been recognized for their potential in various therapeutic areas, including cancer therapy , treatment of age-related diseases , antimicrobials , and more . These compounds might affect multiple biochemical pathways related to these conditions.
Pharmacokinetics
It is known that the compound is a powder at room temperature , which might influence its bioavailability.
Result of Action
Compounds with the 1,2,4-oxadiazole motif have been recognized for their potential in various therapeutic areas, including cancer therapy , treatment of age-related diseases , antimicrobials , and more . These compounds might have various molecular and cellular effects related to these conditions.
Action Environment
It is known that the compound is stable at room temperature , which might influence its action and efficacy.
Vergleich Mit ähnlichen Verbindungen
2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline: Similar structure but lacks the additional methyl group at the 4-position.
2-(1,2,4-Oxadiazol-5-yl)anilines: A broader class of compounds with varying substituents on the aniline ring.
Uniqueness: The presence of the additional methyl group at the 4-position in 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline provides unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of 2-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and application development.
Eigenschaften
IUPAC Name |
2-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-5-8(3-4-9(6)11)10-12-7(2)13-14-10/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCBHISMHDHKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NO2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-ethynyl-N-[(pyridin-4-yl)methyl]aniline](/img/structure/B1517178.png)
![3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid](/img/structure/B1517180.png)



amine](/img/structure/B1517185.png)




